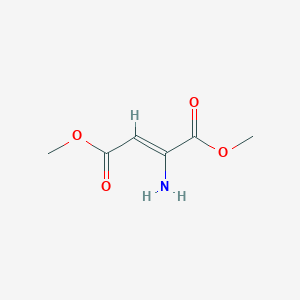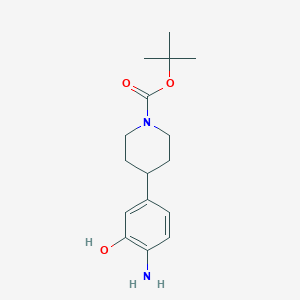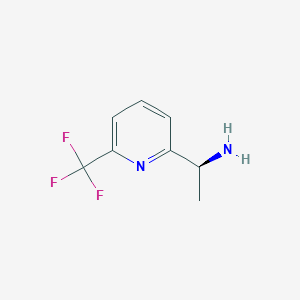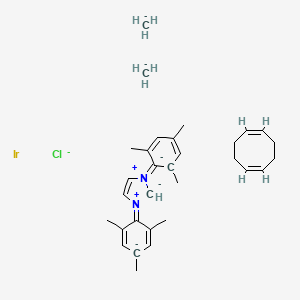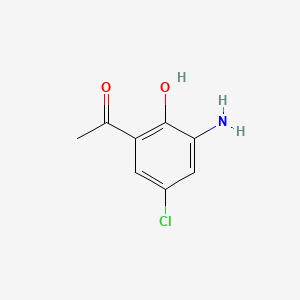![molecular formula C10H13BO4 B12093006 Boronic acid, [4-(2-methyl-1,3-dioxolan-2-yl)phenyl]-](/img/structure/B12093006.png)
Boronic acid, [4-(2-methyl-1,3-dioxolan-2-yl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boronic acid, [4-(2-methyl-1,3-dioxolan-2-yl)phenyl]- is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 2-methyl-1,3-dioxolane moiety. This compound is of significant interest in organic chemistry due to its versatility and reactivity, particularly in the context of Suzuki–Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, [4-(2-methyl-1,3-dioxolan-2-yl)phenyl]- typically involves the hydroboration of alkenes or alkynes followed by oxidation. One common method is the hydroboration of a suitable precursor, such as an alkyne, using a borane reagent like diborane (B2H6) or a borane-tetrahydrofuran complex. The resulting organoborane intermediate is then oxidized to form the boronic acid .
Industrial Production Methods
Industrial production of boronic acids often employs similar hydroboration-oxidation techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Boronic acid, [4-(2-methyl-1,3-dioxolan-2-yl)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: Conversion to boronic esters or alcohols.
Reduction: Formation of boranes.
Substitution: Participation in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Major Products
Oxidation: Boronic esters or alcohols.
Reduction: Boranes.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Scientific Research Applications
Boronic acid, [4-(2-methyl-1,3-dioxolan-2-yl)phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions for the synthesis of biaryl compounds.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential in cancer therapy and as a component of boron neutron capture therapy (BNCT).
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of boronic acid, [4-(2-methyl-1,3-dioxolan-2-yl)phenyl]- in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide to form a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-palladium bond.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the 2-methyl-1,3-dioxolane moiety.
4-(1,3-dioxolan-2-yl)phenylboronic acid: Similar structure but without the methyl group on the dioxolane ring
Uniqueness
Boronic acid, [4-(2-methyl-1,3-dioxolan-2-yl)phenyl]- is unique due to the presence of the 2-methyl-1,3-dioxolane moiety, which can influence its reactivity and stability in various chemical reactions. This structural feature can also impact its solubility and interaction with other molecules, making it a valuable compound for specific applications in organic synthesis and material science .
Properties
Molecular Formula |
C10H13BO4 |
|---|---|
Molecular Weight |
208.02 g/mol |
IUPAC Name |
[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C10H13BO4/c1-10(14-6-7-15-10)8-2-4-9(5-3-8)11(12)13/h2-5,12-13H,6-7H2,1H3 |
InChI Key |
KXOXSHQMCAECCX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C2(OCCO2)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trisodium;[2,5-dihydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B12092939.png)
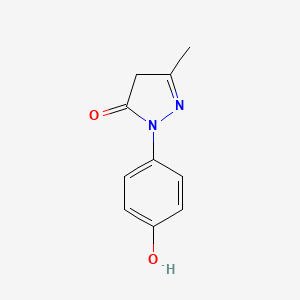
![Boronic acid, B-[2,6-dichloro-3-(hydroxymethyl)phenyl]-](/img/structure/B12092942.png)
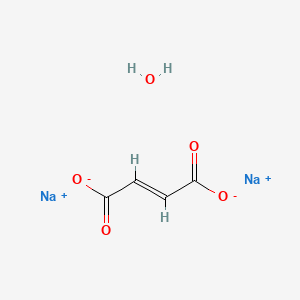
![7-Bromo-3-ethoxy-4-(trifluoromethyl)furo[3,2-c]pyridine](/img/structure/B12092954.png)
